2H-1,4-Benzoxazin-3(4H)-one, 6-hydroxy-8-[(1S)-1-hydroxy-2-[[2-(4-methoxyphenyl)-1,1-dimethylethyl]amino]ethyl]- 2H-1,4-Benzoxazin-3(4H)-one, 6-hydroxy-8-[(1S)-1-hydroxy-2-[[2-(4-methoxyphenyl)-1,1-dimethylethyl]amino]ethyl]-
Brand Name: Vulcanchem
CAS No.: 868049-50-7
VCID: VC13845778
InChI: InChI=1S/C21H26N2O5/c1-21(2,10-13-4-6-15(27-3)7-5-13)22-11-18(25)16-8-14(24)9-17-20(16)28-12-19(26)23-17/h4-9,18,22,24-25H,10-12H2,1-3H3,(H,23,26)/t18-/m1/s1
SMILES: CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O
Molecular Formula: C21H26N2O5
Molecular Weight: 386.4 g/mol

2H-1,4-Benzoxazin-3(4H)-one, 6-hydroxy-8-[(1S)-1-hydroxy-2-[[2-(4-methoxyphenyl)-1,1-dimethylethyl]amino]ethyl]-

CAS No.: 868049-50-7

Cat. No.: VC13845778

Molecular Formula: C21H26N2O5

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

2H-1,4-Benzoxazin-3(4H)-one, 6-hydroxy-8-[(1S)-1-hydroxy-2-[[2-(4-methoxyphenyl)-1,1-dimethylethyl]amino]ethyl]- - 868049-50-7

Specification

CAS No. 868049-50-7
Molecular Formula C21H26N2O5
Molecular Weight 386.4 g/mol
IUPAC Name 6-hydroxy-8-[(1S)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one
Standard InChI InChI=1S/C21H26N2O5/c1-21(2,10-13-4-6-15(27-3)7-5-13)22-11-18(25)16-8-14(24)9-17-20(16)28-12-19(26)23-17/h4-9,18,22,24-25H,10-12H2,1-3H3,(H,23,26)/t18-/m1/s1
Standard InChI Key COUYJEVMBVSIHV-GOSISDBHSA-N
Isomeric SMILES CC(C)(CC1=CC=C(C=C1)OC)NC[C@H](C2=C3C(=CC(=C2)O)NC(=O)CO3)O
SMILES CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O
Canonical SMILES CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of this compound is 6-hydroxy-8-[(1S)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one, reflecting its stereochemistry at the C1 position (S-configuration) and the substitution pattern on the benzoxazinone core . Its molecular formula is C₂₁H₂₆N₂O₅, with a molecular weight of 386.44 g/mol .

Structural Characterization

The compound features a benzoxazinone scaffold (a bicyclic structure combining benzene and oxazinone rings) substituted with:

  • A hydroxyl group at position 6,

  • A chiral (1S)-1-hydroxyethylamine side chain at position 8,

  • A 2-(4-methoxyphenyl)-1,1-dimethylethyl group attached via an amino linkage .

The methoxy group on the phenyl ring enhances lipophilicity, while the hydroxyl groups contribute to hydrogen bonding potential .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₂₁H₂₆N₂O₅
Molecular Weight386.44 g/mol
CAS Registry Number868049-49-4
Hydrogen Bond Donors4
Hydrogen Bond Acceptors7
LogP (Partition Coefficient)2.55

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound follows a multi-step protocol adapted from benzoxazinone derivatives :

  • Core Formation: Condensation of 2,4-dichloroaniline with sodium ethoxide in ethanol under reflux yields the benzoxazinone backbone .

  • Side Chain Introduction: The chiral hydroxyethylamine side chain is introduced via nucleophilic substitution using 4-(2-bromoethyl)-2H-1,4-benzoxazin-3(4H)-one and 2-(4-methoxyphenyl)-1,1-dimethylethylamine in the presence of sodium ethoxide .

  • Stereochemical Control: The (1S)-configuration is achieved using chiral resolving agents or asymmetric synthesis techniques, though specific details remain proprietary .

Table 2: Synthesis Parameters

ParameterConditionSource
SolventEthanol
CatalystSodium ethoxide
Reaction TemperatureReflux (~78°C)
Reaction Time3 hours
Purification MethodRecrystallization (ethanol)

Analytical Validation

Reaction progression is monitored via thin-layer chromatography (TLC) using a chloroform:methanol (9.5:0.5) solvent system . Final product purity is confirmed through melting point analysis, NMR, and high-resolution mass spectrometry (HRMS) .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents like methanol and ethanol but is poorly soluble in water (LogP = 2.55) . Stability studies recommend storage in anhydrous conditions at 2–8°C to prevent hydrolysis of the methoxy group .

Spectroscopic Data

  • UV-Vis: λₘₐₐ = 280 nm (attributed to the benzoxazinone chromophore) .

  • IR: Peaks at 3300 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-O-C) .

  • ¹H NMR: δ 6.8–7.2 (aromatic protons), δ 4.1 (OCH₃), δ 3.5 (CH₂NH) .

Pharmacological Profile

Mechanism of Action

Structural analogs of this compound, such as olodaterol, function as long-acting β₂-adrenergic receptor agonists (LABAs) in bronchodilators . The (1S)-configuration optimizes receptor binding affinity, while the methoxy group enhances metabolic stability .

Table 3: Pharmacokinetic Parameters (Analog Data)

ParameterValueSource
Bioavailability45% (oral)
Protein Binding92%
Metabolic PathwayHepatic (CYP3A4)

Industrial and Research Applications

Pharmaceutical Development

This compound is a candidate for:

  • Respiratory Therapeutics: As a LABA for asthma and COPD ,

  • Neuroprotective Agents: Benzoxazinones modulate glutamate receptors ,

  • Anticancer Agents: Derivatives induce apoptosis in NSCLC cell lines .

Material Science

Incorporation into polymers improves UV resistance and mechanical strength, with potential use in coatings and adhesives .

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